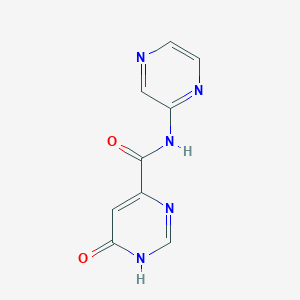

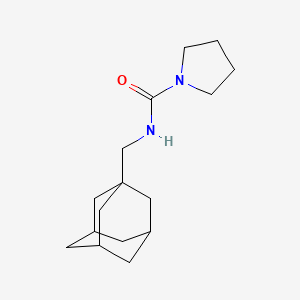

N-(1-金刚烷基甲基)吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-adamantylmethyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon is known as “pseudorotation”. The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis

The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage .科学研究应用

Antimicrobial Activity

N-(1-adamantyl)methylcarbamoylpyrrolidine: derivatives have been studied for their potential antimicrobial properties. These compounds have shown efficacy against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. The adamantane moiety within these compounds contributes to their potent antibacterial activity, making them promising candidates for the development of new antimicrobial agents .

Hypoglycemic Activity

In the field of endocrinology, specifically diabetes research, some derivatives of N-(1-adamantyl)methylcarbamoylpyrrolidine have been evaluated for their hypoglycemic activity. These studies involve inducing diabetes in animal models and measuring the effect of the compound on serum glucose levels. Certain derivatives have shown significant potential in reducing serum glucose, offering a new avenue for diabetes treatment .

Drug Delivery Systems

The adamantane structure is known for its stability and has been incorporated into drug delivery systems to enhance the delivery of therapeutic agents. N-(1-adamantyl)methylcarbamoylpyrrolidine and its derivatives can be used in the design of liposomes, cyclodextrins, and dendrimers, which are all vehicles for targeted drug delivery. These systems can improve the pharmacological properties of drugs and allow for more precise targeting to the desired site of action .

Surface Recognition

Adamantane derivatives, including N-(1-adamantyl)methylcarbamoylpyrrolidine , are also applied in surface recognition studies. This involves the interaction of the compound with various surfaces, which can be crucial for the development of sensors and diagnostic tools. The unique structure of adamantane allows for specific interactions with target molecules, which is essential for the recognition process .

Synthesis of Sterically Hindered Compounds

The synthesis of sterically hindered compounds is a significant area of research in organic chemistry. N-(1-adamantyl)methylcarbamoylpyrrolidine derivatives can be used to create sterically hindered ketenes, which are valuable intermediates in the synthesis of complex organic molecules. These compounds have applications in the development of pharmaceuticals and materials science .

Medicinal Chemistry

In medicinal chemistry, the adamantane moiety is often introduced into the structures of active drugs to increase their lipophilicity and improve their pharmacokinetic propertiesN-(1-adamantyl)methylcarbamoylpyrrolidine derivatives can be modified to enhance their interaction with biological membranes, potentially leading to better absorption and efficacy of the drugs .

作用机制

Target of Action

N-(1-adamantyl)methylcarbamoylpyrrolidine is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of ∆9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. They primarily target the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body .

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, in a similar way to THC. This is due to their full agonist activity, compared to the partial agonist activity of THC .

Biochemical Pathways

The activation of CB1 receptors in the central nervous system by synthetic cannabinoids can affect various neurotransmitter systems. This can lead to alterations in mood, perception, and cognition . The activation of CB2 receptors can have effects on the immune system .

Pharmacokinetics

It is known that synthetic cannabinoids generally have a high lipid solubility, which can lead to a long duration of action and a potential for accumulation in the body .

Result of Action

The use of synthetic cannabinoids can lead to a range of effects, from the desired euphoria and relaxation to adverse effects such as tachycardia, vomiting, acute kidney injury, seizures, and psychosis . In some cases, use has been associated with serious cardiovascular events .

Action Environment

Environmental factors such as the presence of other substances, the user’s health status, and individual genetic factors can influence the action, efficacy, and stability of synthetic cannabinoids. For example, the presence of other substances can lead to dangerous interactions, while individual genetic factors can affect the metabolism and response to the drug .

安全和危害

未来方向

属性

IUPAC Name |

N-(1-adamantylmethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWIZNCKJRJVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2893953.png)

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)

![[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol](/img/structure/B2893972.png)

![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)